![molecular formula C9H8S B097776 6-Methylbenzo[b]thiophene CAS No. 16587-47-6](/img/structure/B97776.png)

6-Methylbenzo[b]thiophene

Übersicht

Beschreibung

6-Methylbenzo[b]thiophene is a chemical compound with the CAS Number: 16587-47-6 . It is a white to yellow powder or crystals .

Synthesis Analysis

Thiophene derivatives, including 6-Methylbenzo[b]thiophene, can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .

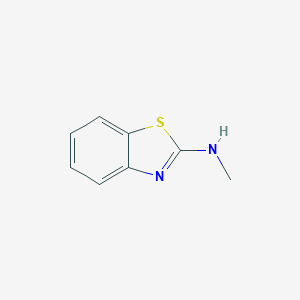

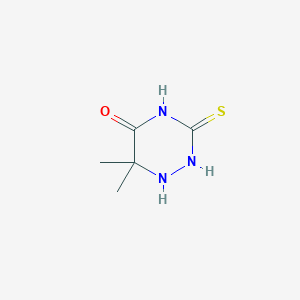

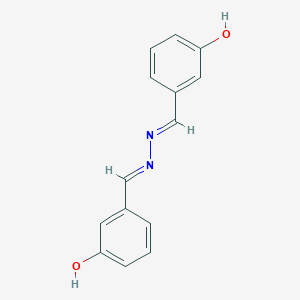

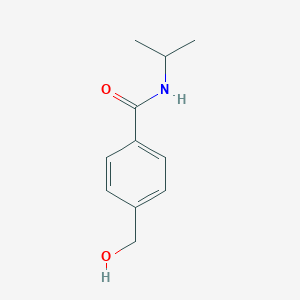

Molecular Structure Analysis

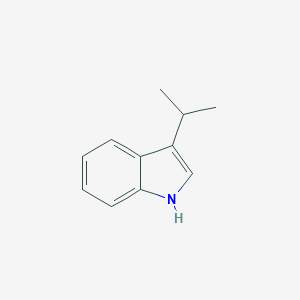

The molecular formula of 6-Methylbenzo[b]thiophene is C9H8S . The molecular weight is 148.225 . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Physical And Chemical Properties Analysis

6-Methylbenzo[b]thiophene is a solid at room temperature . It has a molecular weight of 148.23 . The density is 1.1±0.1 g/cm3 . The boiling point is 243.0±9.0 °C at 760 mmHg .

Wissenschaftliche Forschungsanwendungen

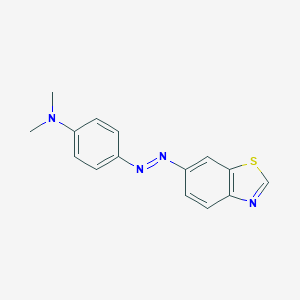

Medicinal Chemistry: Anticancer Properties

6-Methylbenzo[b]thiophene and its derivatives have been explored for their potential anticancer properties. The thiophene moiety is a common feature in many pharmacologically active compounds. Researchers have been investigating the synthesis of novel thiophene derivatives to evaluate their biological activities, including anticancer effects . The structural modification of thiophene compounds can lead to the development of new therapeutic agents with improved efficacy against various cancer cell lines.

Material Science: Organic Semiconductors

In the field of material science, 6-Methylbenzo[b]thiophene is utilized in the development of organic semiconductors. Thiophene-based molecules are integral to the advancement of organic semiconductors due to their high charge transport characteristics. These materials are essential for applications such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Organic Electronics: Field-Effect Transistors

Thiophene derivatives, including 6-Methylbenzo[b]thiophene, are key components in the construction of organic field-effect transistors. Their molecular structure allows for high planarity and effective charge transport, which are critical for the performance of OFETs. The development of thiophene-based OFETs is a significant area of research due to their potential in flexible electronic devices .

Optoelectronics: Light-Emitting Diodes

In optoelectronics, 6-Methylbenzo[b]thiophene derivatives are being studied for their use in organic light-emitting diodes. OLEDs benefit from the electroluminescent properties of thiophene compounds, which can be tuned to emit light in various colors. This makes them suitable for display and lighting applications .

Industrial Chemistry: Corrosion Inhibitors

The industrial applications of 6-Methylbenzo[b]thiophene include its use as a corrosion inhibitor. Thiophene compounds can form protective layers on metal surfaces, preventing corrosion and extending the life of industrial equipment .

Pharmaceutical Applications: Anti-Inflammatory Drugs

Thiophene derivatives are known for their anti-inflammatory properties. The incorporation of the 6-Methylbenzo[b]thiophene structure into pharmaceutical drugs can lead to the development of new anti-inflammatory medications. These compounds can be designed to target specific inflammatory pathways, offering potential treatments for various inflammatory diseases .

Safety and Hazards

The safety information available indicates that 6-Methylbenzo[b]thiophene may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Zukünftige Richtungen

Thiophene-based analogs, including 6-Methylbenzo[b]thiophene, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of 6-Methylbenzo[b]thiophene could involve further exploration of its potential biological activities and applications in medicinal chemistry.

Wirkmechanismus

Target of Action

The primary target of 6-Methylbenzo[b]thiophene is myeloid cell leukemia-1 (Mcl-1) . Mcl-1 is a protein that plays a crucial role in inhibiting apoptosis (programmed cell death) and promoting DNA damage repair . Overexpression of Mcl-1 is associated with drug resistance and tumor relapse .

Mode of Action

6-Methylbenzo[b]thiophene interacts with its target, Mcl-1, by downregulating it . This downregulation prompts a conspicuous apoptotic response, meaning it triggers programmed cell death . It also causes DNA damage .

Biochemical Pathways

The compound affects the apoptosis and DNA repair pathways . By downregulating Mcl-1, it interferes with these pathways, leading to increased apoptosis and decreased DNA repair . This is particularly significant in the context of cancer cells, where dysregulation of apoptosis and DNA damage repair are leading mechanisms of drug resistance .

Pharmacokinetics

It’s worth noting that the compound can effectively enter cancer cells

Result of Action

The result of 6-Methylbenzo[b]thiophene’s action is increased cytotoxicity against various cancer cell lines, especially cisplatin-resistant non-small-cell lung and ovarian cancer cells . The compound causes DNA damage and simultaneously downregulates Mcl-1, leading to a significant increase in apoptosis . It also downregulates the DNA damage repair proteins RAD51 and BRCA2 .

Action Environment

Eigenschaften

IUPAC Name |

6-methyl-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8S/c1-7-2-3-8-4-5-10-9(8)6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGMIMNVXACKEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10937136 | |

| Record name | 6-Methyl-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16587-47-6, 31393-23-4 | |

| Record name | Benzo(b)thiophene, 6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016587476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylbenzo(b)thiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031393234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylbenzo[b]thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

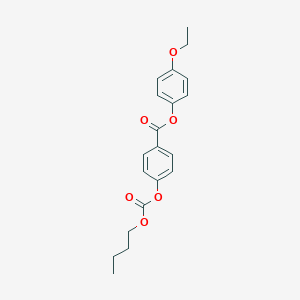

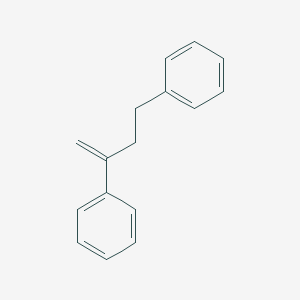

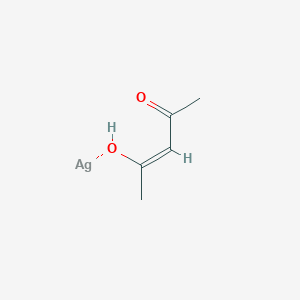

Feasible Synthetic Routes

Q & A

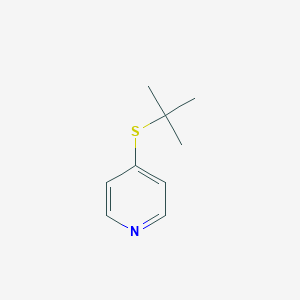

Q1: How does 6-methylbenzo[b]thiophene contribute to the activity of the potent neurokinin-2 receptor antagonist described in the research?

A1: While the exact mechanism of interaction isn't fully detailed in the provided research [], the incorporation of the 6-methylbenzo[b]thiophene moiety was a key step in improving the in vivo activity of the antagonist molecule. This suggests that this structure likely contributes favorably to binding affinity, drug-like properties, or both. Further studies would be needed to elucidate the precise binding interactions and their impact on downstream signaling pathways.

Q2: What are the structure-activity relationships observed for 6-methylbenzo[b]thiophene derivatives in the context of neurokinin-2 receptor antagonism?

A2: The research highlights that reducing the overall peptide character of initial lead compounds, which incorporated a 6-methylbenzo[b]thiophene group, led to improved in vivo antagonist activity []. This implies that the 6-methylbenzo[b]thiophene moiety itself is well-tolerated and that further modifications to reduce peptide characteristics are beneficial for achieving desirable pharmacological properties.

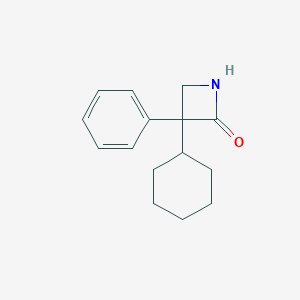

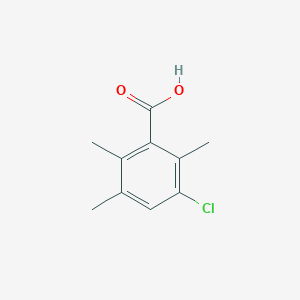

Q3: How is 6-methylbenzo[b]thiophene utilized in the development of platinum-based anticancer drugs?

A3: Researchers have synthesized platinum(IV) prodrugs that incorporate ligands derived from 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic acid []. These complexes exhibited promising anticancer activity, particularly against cisplatin-resistant cancer cell lines.

Q4: What is the proposed mechanism of action for platinum(IV) prodrugs containing 6-methylbenzo[b]thiophene derivatives?

A4: The platinum(IV) prodrugs with 6-methylbenzo[b]thiophene-derived ligands are suggested to target myeloid cell leukemia-1 (Mcl-1) []. By downregulating Mcl-1, these prodrugs aim to promote apoptosis (programmed cell death) and interfere with DNA damage repair mechanisms, thereby overcoming cisplatin resistance in cancer cells.

Q5: What are the advantages of using 6-methylbenzo[b]thiophene-containing platinum(IV) prodrugs compared to cisplatin?

A5: The research indicates that these novel prodrugs show several advantages over cisplatin, including:

- Enhanced cytotoxicity: They exhibit higher cytotoxicity against a broader range of cancer cell lines, particularly cisplatin-resistant ones [].

- Lower resistance factors: The development of resistance to these prodrugs is less pronounced compared to cisplatin [].

- Multi-target approach: They target both apoptosis and DNA repair pathways, potentially leading to a more effective antitumor response [].

- Reduced toxicity: Initial studies suggest that these prodrugs may have lower toxicity profiles compared to cisplatin [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B97719.png)

![5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B97720.png)